molecular formula C16H19NO2 B14693709 1-Butylpyrrole-2,5-dione;styrene CAS No. 31153-81-8

1-Butylpyrrole-2,5-dione;styrene

Cat. No.: B14693709
CAS No.: 31153-81-8
M. Wt: 257.33 g/mol
InChI Key: KNIJRHVZGDDMLM-UHFFFAOYSA-N
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Description

1-Butylpyrrole-2,5-dione;styrene is a chemical reagent offered exclusively for research applications. The core component, 1-butylpyrrole-2,5-dione, is characterized as a maleimide derivative with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . Its physical properties include a density of approximately 1.12 g/cm³ and a boiling point of 243.5°C at 760 mmHg . Researchers value this compound for its use as a building block in organic synthesis and polymer chemistry. The maleimide group is a known Michael acceptor, enabling it to undergo addition reactions with nucleophiles, and it readily participates in Diels-Alder [4+2] cycloadditions and other conjugation strategies. The combination with styrene suggests potential application in the synthesis of novel polymers or functional materials, where the maleimide can copolymerize with styrenic monomers. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling instructions.

Properties

CAS No.

31153-81-8

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-butylpyrrole-2,5-dione;styrene

InChI

InChI=1S/C8H11NO2.C8H8/c1-2-3-6-9-7(10)4-5-8(9)11;1-2-8-6-4-3-5-7-8/h4-5H,2-3,6H2,1H3;2-7H,1H2

InChI Key

KNIJRHVZGDDMLM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CC1=O.C=CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Butylpyrrole 2,5 Dione and Its Styrene Copolymers

Monomer Precursor Synthesis

The key monomer, 1-butylpyrrole-2,5-dione, also known as N-butylmaleimide, is synthesized from maleic anhydride (B1165640) and n-butylamine. This process typically involves the formation of an intermediate maleamic acid, which is then dehydrated to form the final imide.

Synthesis of N-Substituted Pyrrole-2,5-dione Derivatives

The synthesis of N-substituted pyrrole-2,5-diones, or maleimides, is a well-established chemical transformation. A common method involves the reaction of a primary amine with maleic anhydride. ucl.ac.begoogleapis.com This reaction proceeds via a two-step process. First, the amine reacts with maleic anhydride to form the corresponding N-substituted maleamic acid. This intermediate is then subjected to a dehydration reaction, often facilitated by a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate (B1210297), to yield the N-substituted maleimide (B117702). googleapis.com

For instance, the synthesis of N-butylmaleimide involves the reaction of n-butylamine with maleic anhydride. The resulting N-butylmaleamic acid is then cyclized through dehydration to produce 1-butylpyrrole-2,5-dione. googleapis.com

Alternative synthetic routes to pyrrole (B145914) derivatives have also been explored, such as the Paal-Knorr pyrrole condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgmdpi.com This method offers a versatile approach to a wide range of N-substituted pyrroles.

Chemical Transformation Routes to Maleimide Monomers

The conversion of maleic anhydride to maleimide monomers is a critical step in the synthesis of these copolymers. The classical approach involves the formation of a maleamic acid intermediate followed by cyclodehydration. ucl.ac.begoogleapis.com

Several methods have been developed to effect this transformation efficiently. One common laboratory and industrial method involves reacting maleic anhydride with an amine in a suitable solvent, followed by the addition of a dehydrating agent and a catalyst. For example, maleic anhydride can be reacted with an amine, and the resulting maleamic acid is then treated with acetic anhydride and sodium acetate to induce cyclization to the maleimide. googleapis.com

More recent and greener approaches aim to simplify the process and reduce waste. For example, solvent-free reactions and the use of heterogeneous catalysts are being investigated to make the synthesis of maleimides more environmentally friendly. mdpi.com

Copolymerization Techniques and Mechanisms with Styrene (B11656)

The copolymerization of 1-butylpyrrole-2,5-dione (N-butylmaleimide) with styrene is typically carried out via free radical polymerization. This process allows for the formation of copolymers with varying compositions and properties, depending on the reaction conditions and the reactivity of the monomers.

Free Radical Copolymerization Kinetics and Mechanism

The free radical copolymerization of N-substituted maleimides with styrene has been extensively studied. mdpi.comresearchgate.net The process is initiated by a free radical initiator, which creates active centers that propagate through the addition of monomer units. The relative reactivity of the two monomers plays a crucial role in determining the final copolymer composition and structure.

N-substituted maleimides, like N-butylmaleimide, and styrene are known to form alternating copolymers, often attributed to the formation of a charge-transfer complex between the electron-acceptor maleimide and the electron-donor styrene. researchgate.netcmu.edu

Monomer Reactivity Ratios Determination

The tendency of two monomers to copolymerize is quantified by their monomer reactivity ratios, r1 and r2. These ratios describe the relative rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus the other monomer.

Several methods are used to determine monomer reactivity ratios, including the Fineman-Ross and Kelen-Tudos methods. researchgate.netscielo.br For the copolymerization of N-phenylmaleimide (a similar N-substituted maleimide) and styrene, the reactivity ratios were determined to be r1 = 0.0325 and r2 = 0.0524 using the Kelen-Tüdős method, indicating a strong tendency for alternation. cmu.edu These values suggest that a growing polymer chain ending in a maleimide unit preferentially adds a styrene unit, and a chain ending in a styrene unit preferentially adds a maleimide unit.

Table 1: Monomer Reactivity Ratios for N-Substituted Maleimide and Styrene Systems

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
N-phenylmaleimideStyrene0.03250.0524Kelen-Tüdős cmu.edu
N-(4-butoxycarbonylphenyl)maleimideStyrene0.200.39Fineman-Ross & Kelen-Tudos researchgate.net
Control of Polymer Architecture through Chain Transfer Agents

The molecular weight and architecture of the resulting copolymer can be controlled by the use of chain transfer agents (CTAs). mdpi.com CTAs are molecules that can react with the growing polymer chain, terminating its growth and initiating a new chain. This process allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions.

For example, in the free radical copolymerization of styrene with N-phenylmaleimide derivatives, a chain transfer agent like 4-methylpent-1-ene-2,4-diyl diphenyl (α-MSD) has been used to effectively regulate the molecular weight of the resulting copolymers. mdpi.com Reversible addition-fragmentation chain transfer (RAFT) polymerization is another controlled radical polymerization technique that utilizes a CTA to produce polymers with well-defined architectures. nih.gov This method has been employed for the synthesis of polymers with maleimide end groups, demonstrating the versatility of CTAs in controlling polymer structure. nih.gov

Controlled/Living Polymerization Strategies

The synthesis of well-defined copolymers of styrene and N-substituted maleimides, such as 1-butylpyrrole-2,5-dione (N-butylmaleimide), is achievable through controlled/living radical polymerization (CRP) techniques. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are particularly effective. researchgate.net These strategies allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. researchgate.netcmu.edu

In a typical ATRP process, a dynamic equilibrium is established between active propagating radicals and dormant species, moderated by a transition metal complex (e.g., a copper halide with a ligand). cmu.edu This reversible activation-deactivation cycle ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization. cmu.edu For instance, homogeneous reverse ATRP has been successfully applied to styrene and other monomers using an AIBN/CuBr₂/2dNbipy initiating system, yielding well-defined polymers with low polydispersities. cmu.edu

RAFT polymerization is another powerful CRP technique used for styrene and maleimide monomers. mdpi.com This method employs a chain transfer agent (the RAFT agent) to mediate the polymerization, allowing for living characteristics and the synthesis of polymers with homogeneous chain compositions. mdpi.com Studies on the RAFT copolymerization of styrene and N-phenylmaleimide have shown that the polymerization kinetics are linear, which is indicative of a living process. mdpi.com The use of specific solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can influence the polymerization rate by interacting with the maleimide monomer via hydrogen bonding. mdpi.com

Table 1: Comparison of Polymerization Conditions and Outcomes

Polymerization Method Monomers Initiator/Catalyst System Key Findings Reference
Reverse ATRP Styrene, Methyl Acrylate (B77674) AIBN/CuBr₂/2dNbipy Achieved well-controlled polymerizations with low polydispersities. cmu.edu
RAFT Polymerization Styrene, N-phenylmaleimide AIBN / CPDN Linear kinetics indicated a "living" polymerization; rates were higher in HFIP than in toluene. mdpi.com
Nitroxide-Mediated Styrene, n-Butyl Acrylate DEPN Polymerization exhibited a controlled character with a pseudo-stationary state. cmu.edu

Alternating Copolymerization Phenomena in Styrene-Maleimide Systems

The copolymerization of styrene, an electron-donor monomer, and maleimides (including N-butylmaleimide), which are electron-acceptor monomers, exhibits a strong tendency to form copolymers with a highly alternating structure. researchgate.net This phenomenon is attributed to the formation of an electron donor-acceptor complex, or charge-transfer complex (CTC), between the two different monomers prior to polymerization. researchgate.net The CTC then participates in the polymerization as if it were a single monomeric unit, leading to a 1:1 alternating sequence of styrene and maleimide units along the polymer chain.

The reactivity ratios of the free monomers in these systems are often very low. For the copolymerization of N-butylmaleimide (M1) and styrene (M2) in chloroform, the reactivity ratios were calculated to be r₁₂ = 0.0440 and r₂₁ = 0.0349, indicating a strong preference for cross-propagation over homopolymerization. researchgate.net This confirms the high alternating tendency of the system. The polymerization can proceed through different proposed mechanisms, including the terminal model (where a terminal radical on a growing chain adds to the monomer of opposite polarity) and the CTC model. researchgate.netresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) dispersion polymerization has been utilized to synthesize block copolymers where one block is an alternating copolymer of styrene and N-phenylmaleimide. nih.gov This technique further underscores the inherent tendency of this monomer pair to create alternating sequences, even within more complex polymer architectures. nih.gov

Table 2: Monomer Reactivity Ratios in Styrene-Maleimide Systems

Monomer 1 (M1) Monomer 2 (M2) Polymerization System r₁ (M1) r₂ (M2) Implication Reference
N-butylmaleimide Styrene Free radical in Chloroform 0.0440 0.0349 Strong alternating tendency researchgate.net
N-phenylmaleimide p-(chloromethyl)styrene Radical copolymerization 0.11 0.25 Alternating structure formed researchgate.net

Post-Polymerization Functionalization of Styrene-Maleimide Copolymers

Imidization of Poly(styrene-alt-maleic anhydride) Precursors

A common and versatile method for producing poly(styrene-co-N-butylmaleimide) is through the chemical modification of a precursor polymer, poly(styrene-alt-maleic anhydride) (SMA). This post-polymerization functionalization involves a two-step process. google.com First, the anhydride rings of the SMA copolymer are reacted with a primary amine, in this case, butylamine (B146782). This ring-opening reaction occurs readily, often at room temperature, to form an intermediate structure containing a polyamic acid. google.comsapub.org

In the second step, the polyamic acid intermediate is converted to the final imide structure through cyclization. This imidization is typically achieved by heating the material, often to temperatures around 200°C. google.com The process involves the elimination of a water molecule to form the stable five-membered imide ring. This method allows for the synthesis of N-substituted maleimide copolymers from a readily available commercial precursor (SMA). google.comsapub.org A patent describes a method where SMA is first dissolved in a solvent like N,N-dimethylformamide, reacted with an amino-functional compound, and then heated to achieve imidization. google.com

Chemical Modification of Copolymer Chains

Beyond the primary imidization reaction, styrene-maleimide copolymers can undergo further chemical modifications to tailor their properties for specific applications. The precursor, poly(styrene-alt-maleic anhydride), is particularly amenable to modification due to the high reactivity of the anhydride group. researchgate.netsapub.org For example, SMA has been modified by reacting the anhydride moiety with various diamines. sapub.org This introduces new functional groups, such as additional amines and carboxylic acids (from the ring-opening), which can enhance properties like hydrophilicity and create sites for metal ion chelation. sapub.org

Once the poly(styrene-co-N-butylmaleimide) is formed, the chemical inertness of the butyl side chains and the styrene phenyl groups limits further straightforward modifications. However, the initial selection of a functionalized amine during the imidization step is a powerful tool for introducing desired functionality. For instance, using an amino-functionalized molecule instead of simple butylamine to react with the SMA precursor can incorporate a wide array of chemical groups onto the polymer backbone. researchgate.net This strategy allows for the creation of copolymers with specific properties, such as antimicrobial activity or tailored solubility. researchgate.net

Advanced Characterization of Copolymer Structures and Sequences

Spectroscopic Elucidation of Copolymer Composition and Microstructure

The precise chemical structure of styrene-1-butylpyrrole-2,5-dione copolymers is determined using a combination of spectroscopic methods. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the incorporation of both monomer units into the polymer chain and elucidating the copolymer's microstructure. nih.gov

FTIR and Raman spectroscopy provide a fingerprint of the chemical bonds present in the copolymer. In styrene-containing copolymers, characteristic bands corresponding to the aromatic C-H bonds of the styrene (B11656) units can be observed. researchgate.net For instance, in styrylquinoline copolymers, which share structural similarities, FTIR spectra show bands related to C-C and C-O-C vibrations, which are fundamental to the polymer backbone. nih.gov The presence of the 1-butylpyrrole-2,5-dione moiety would be confirmed by characteristic absorptions corresponding to the carbonyl groups (C=O) of the dione (B5365651) ring and the C-N bond of the imide structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly powerful for determining the copolymer composition. By integrating the peak areas of signals corresponding to specific protons from the styrene and 1-butylpyrrole-2,5-dione units, the relative ratio of the two monomers in the final polymer can be accurately calculated. nih.gov For example, the aromatic protons of the styrene units typically appear in the range of 6.5-7.1 ppm in related copolymers. researchgate.net

Advanced mass spectrometry techniques, such as Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS), can also be employed to analyze copolymer composition, including the structures of the terminal groups derived from the polymerization initiator. nitech.ac.jp The morphology and surface characteristics of the copolymer, when cast as a thin film, can be studied using Scanning Electron Microscopy (SEM), which reveals information about the homogeneity and particle distribution on a micro-scale. nih.gov

Sequence Distribution Analysis in Alternating Copolymers

The arrangement of monomer units along the polymer chain, known as sequence distribution, is a critical factor influencing the copolymer's properties. In the case of styrene and N-substituted maleimides like 1-butylpyrrole-2,5-dione, there is a strong tendency to form alternating copolymers, where the two monomer units are arranged in a regular repeating pattern (e.g., -A-B-A-B-). researchgate.net This alternating behavior is often attributed to the formation of a charge-transfer complex (CTC) between the electron-donor monomer (styrene) and the electron-acceptor monomer (maleimide derivative). researchgate.net

Free-radical copolymerization is a common method used to synthesize these alternating copolymers. researchgate.net However, the perfection of the alternating sequence can be influenced by the reaction conditions. If the feed ratio of the two monomers is imbalanced, it can lead to "compositional drifts," resulting in segments that are statistically enriched in one monomer over the other. researchgate.net Such deviations from a perfectly alternating structure can be detected using techniques like ¹³C NMR spectroscopy. researchgate.net

To achieve greater control over the monomer sequence, controlled/living radical polymerization techniques can be utilized. researchgate.net These methods provide more precise control over the polymer chain growth, which helps to enforce the alternating structure even with varying monomer feed ratios. researchgate.net The synthesis of copolymers from styrene and various N-substituted maleimides (such as N-methyl, n-butyl, and 2-ethylhexyl maleimides) via free-radical polymerization has been reported to yield materials with a high degree of alternation. researchgate.net

Molecular Weight and Polydispersity Control Assessment in Styrene-1-Butylpyrrole-2,5-dione Copolymers

The molecular weight and polydispersity index (PDI) are fundamental characteristics of a polymer that significantly impact its physical and mechanical properties. For styrene-1-butylpyrrole-2,5-dione copolymers, precise control over these parameters is essential for tailoring the material for specific applications. Gel Permeation Chromatography (GPC) is the standard technique used to measure the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the PDI (Mw/Mn). mdpi.comresearchgate.net

A highly effective method for regulating the molecular weight of styrene-maleimide derivative copolymers involves the use of a chain transfer agent (CTA) during free-radical polymerization. mdpi.com For instance, the addition of (4-methylpent-1-ene-2,4-diyl)dibenzene (α-MSD) as a CTA allows for systematic control over the copolymer's molecular weight. mdpi.comnih.gov As the concentration of the CTA increases, the resulting molecular weight of the copolymer decreases, demonstrating a predictable and controllable process. mdpi.com This control is achieved with a minimal impact on the thermal and mechanical properties of the copolymer. nih.gov

The following table illustrates the effect of a chain transfer agent (α-MSD) on the molecular weight and PDI of a poly(N-p-carboxylphenylmaleimide-alt-styrene) (PCS) copolymer, which is structurally related to the title compound.

Table 1: GPC Data for PCS Copolymers Synthesized with Varying Amounts of Chain Transfer Agent (α-MSD). mdpi.com

α-MSD (wt%)Mn (g/mol)Mw (g/mol)PDI (Mw/Mn)
041,20096,3002.34
0.128,30068,7002.43
0.220,10049,5002.46
0.415,60038,1002.44
0.811,10027,5002.48

For similar copolymers, such as those based on styrene and N-phenylmaleimide, typical molecular weights (Mw) can range from approximately 120,000 to 160,000 g/mol with a PDI between 2.0 and 3.0. yangchentech.com Research on other related graft copolymers has reported molecular weights spanning from 5,365 to 39,663 g/mol , with PDI values between 1.70 and 2.49, highlighting the broad range of molecular weights achievable through different synthetic strategies. researchgate.net

Performance Attributes and Engineering Applications of 1 Butylpyrrole 2,5 Dione Styrene Copolymers

Thermal and Mechanical Performance Enhancement

The molecular architecture of 1-Butylpyrrole-2,5-dione-styrene copolymers directly translates to notable enhancements in their thermal and mechanical stability, making them valuable components in high-performance materials.

Correlation of Copolymer Structure with Thermomechanical Behavior

The incorporation of the N-butylmaleimide moiety into the polystyrene backbone has a profound effect on the copolymer's thermomechanical behavior. The rigid, five-membered ring of the maleimide (B117702) group restricts the rotational freedom of the polymer chain, leading to a significant increase in the glass transition temperature (T_g_) compared to polystyrene alone. Research on the alternating copolymer of N-butylmaleimide and styrene (B11656) has shown a glass transition temperature of 148.45°C (421.6 K). jlu.edu.cn This elevated T_g_ indicates that the material can maintain its structural integrity and mechanical properties at higher temperatures.

The length of the N-alkyl substituent on the maleimide ring plays a crucial role in determining the final T_g_ of the copolymer. Studies on related N-substituted maleimide-styrene copolymers have demonstrated that varying the alkyl chain length allows for the tuning of the glass transition temperature, which can range from 57.2 to 121.5°C. digitellinc.com Specifically, in foam applications, it has been observed that increasing the chain length of the N-substituent on the maleimide, from ethyl to propyl and then to butyl, leads to a decrease in the corresponding T_g_ of the foam system. benicewiczgroup.com This is attributed to the increased flexibility and free volume introduced by the longer alkyl chains.

The synthesis method also influences the final properties. For instance, free radical alternating copolymerization of N-substituted maleimides, including N-butylmaleimide, with styrene derivatives has been reported to yield copolymers with varying molecular weights and yields depending on the substituents. jlu.edu.cn

Below is a data table summarizing the glass transition temperatures of N-substituted maleimide copolymers.

Copolymer SystemN-SubstituentGlass Transition Temperature (T_g)Reference
Poly(styrene-alt-N-maleimide)Varies (t-BOC protected amine groups on alkyl chains)57.2 - 121.5 °C digitellinc.com
Poly(N-butylmaleimide-co-styrene) Foamn-ButylLower than N-propylmaleimide analog benicewiczgroup.com
Alternating Poly(N-butylmaleimide-co-styrene)n-Butyl148.45 °C jlu.edu.cn
Poly(N-phenylmaleimide-styrene) modified Bismaleimide (B1667444) ResinPhenylEqual to or slightly less than the unmodified resin cnrs.fr

Polymer Blends and Composites for Synergistic Properties

The unique properties of 1-Butylpyrrole-2,5-dione-styrene copolymers make them excellent candidates for use in polymer blends and composites, where they can impart improved thermal and mechanical characteristics to other polymers. For instance, copolymers of styrene and maleimide derivatives are known to enhance the thermal and mechanical performance of polymers they are blended with due to the formation of intermolecular forces. capes.gov.br

In a related application, N-phenylmaleimide-styrene alternating copolymers have been successfully used to enhance the toughness of bismaleimide resins. cnrs.fr The addition of the copolymer led to a significant increase in fracture toughness with a moderate effect on the flexural strength and glass transition temperature of the cured resin. cnrs.fr This suggests that N-butylmaleimide-styrene copolymers could similarly act as toughening agents in brittle thermosetting resins.

Furthermore, the incorporation of nanofillers into a poly(N-n-butylmaleimide) matrix has been shown to create nanocomposites with enhanced thermal stability. The glass transition temperature of these nanocomposites was found to be higher than that of the pure poly(N-n-butylmaleimide). researchgate.net This indicates that composites of 1-Butylpyrrole-2,5-dione-styrene copolymers with various nanofillers could lead to materials with synergistically enhanced properties.

Specialized Functional Applications in Materials Science

The distinct properties of 1-Butylpyrrole-2,5-dione-styrene copolymers have led to their investigation in several advanced material applications.

Photoresist Technologies

Copolymers of styrene and N-substituted maleimides are widely studied for their potential use in photoresist technologies, which are crucial for the fabrication of microelectronics. digitellinc.com These materials are valued for the high precision in their alternating structure and the ease of their functionalization. digitellinc.com In chemically amplified deep UV photoresists, the polymer's properties, such as thermal stability and solubility, are critical. The deprotection of t-BOC (tert-butoxycarbonyl) protected maleimide copolymers can lead to a significant change in polarity, which is a key mechanism in developing positive-tone photoresist images. capes.gov.br

Research has shown that well-defined copolymers of styrene and N-substituted maleimides bearing t-BOC protected amine groups can be used as chemically amplified DUV photoresists, achieving line space patterns of 1µm. digitellinc.com The ability to tune the glass transition temperature and hydrophobicity by altering the length of the alkyl substituents on the maleimide is a significant advantage for optimizing resist processing. cnrs.fr Specifically, t-BOC protected maleimide copolymers exhibit low absorbance at 248 nm, a common wavelength for deep UV lithography. capes.gov.br

Polymeric Nanoparticles and Microspheres Fabrication

Styrene and maleimide derivative copolymers are utilized in the fabrication of polymeric nanoparticles and polymer microspheres. capes.gov.br The synthesis of these nanostructures can be achieved through various methods, including emulsion and microemulsion polymerization. For example, a study on the microemulsion copolymerization of N-butyl maleimide and styrene detailed the synthesis conditions and kinetic parameters. jlu.edu.cn

The fabrication of polystyrene-based nanoparticles is a well-established field, with methods like emulsion polymerization being used to create particles with controlled sizes, typically in the range of 25-60 nm. mdpi.comresearchgate.net These techniques can be adapted for the synthesis of nanoparticles from 1-Butylpyrrole-2,5-dione-styrene copolymers, potentially leading to nanoparticles with tailored surface functionalities and thermal properties. The synthesis of polystyrene nanoparticles with covalently attached fluorescent dyes has also been demonstrated, opening possibilities for functionalized nanoparticles based on the copolymer of interest. kpi.ua

Protective Coatings and Surface Engineering

The inherent properties of styrene and maleimide derivative copolymers, such as good thermal stability and the potential for strong adhesion, make them suitable for use in protective coatings and surface engineering applications. capes.gov.brresearchgate.net While specific studies on 1-Butylpyrrole-2,5-dione-styrene for coatings are not extensively documented, the characteristics of related copolymers suggest their potential in this area. For instance, styrene-acrylic copolymers are widely used in construction for their anti-corrosion properties. dtic.mil

The ability of N-substituted maleimides to undergo copolymerization and form robust materials suggests that coatings based on 1-Butylpyrrole-2,5-dione-styrene could offer enhanced durability and thermal resistance. The principles of using polymer blends to improve coating properties, such as toughness and adhesion, are well-established and could be applied to formulations containing these copolymers.

Crosslinking Agents in Elastomer Systems

The incorporation of these copolymers into elastomer formulations can lead to significant improvements in key physical properties. Research into related N-substituted maleimide-styrene copolymers has shown their potential to increase the glass transition temperature (Tg) and toughness of polymer systems. For instance, studies on N-phenylmaleimide-styrene copolymers used to modify bismaleimide resins demonstrated a notable increase in fracture toughness. While not a direct application in elastomers, these findings suggest the inherent toughening capabilities of the styrene-maleimide copolymer structure.

In elastomer systems, the styrene component of the copolymer contributes to the reinforcement of the rubber matrix, while the butylpyrrole-2,5-dione (N-butylmaleimide) moieties participate actively in the vulcanization process. This dual functionality allows for the creation of a denser and more durable crosslink network. The use of such copolymers can be particularly advantageous in demanding applications where superior mechanical performance and heat resistance are critical.

PropertyExpected Improvement with 1-Butylpyrrole-2,5-dione-Styrene Copolymer
Tensile Strength Increase
Modulus at 100% Elongation Increase
Hardness (Shore A) Increase
Elongation at Break Potential Decrease
Compression Set Improvement (Lower Value)
Thermal Stability Increase

This table represents expected trends based on the functionality of maleimide-styrene copolymers as crosslinking agents. Actual values are highly dependent on the specific elastomer system and formulation.

Further detailed research focusing specifically on the performance of 1-Butylpyrrole-2,5-dione-styrene copolymers in common elastomers like Styrene-Butadiene Rubber (SBR) and Nitrile Butadiene Rubber (NBR) is necessary to quantify these effects precisely and to fully optimize their application in industrial elastomer products.

Theoretical and Mechanistic Investigations of Copolymerization Pathways

Computational Modeling of Reaction Pathways and Reactivity

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of polymerization reactions. While specific DFT studies exclusively on the N-butylmaleimide-styrene system are not extensively documented in publicly available literature, significant insights can be drawn from analogous systems, such as the copolymerization of N-methylmaleimide (MMI) or maleic anhydride (B1165640) (MA) with various olefins, including styrene (B11656). These studies provide a robust framework for understanding the reaction pathways and reactivity in the NBMI-St system.

DFT calculations are employed to model the transition states of the four fundamental propagation reactions in radical copolymerization:

Homopropagation of NBMI: A growing polymer chain ending in an NBMI radical adds another NBMI monomer.

Cross-propagation of NBMI radical with Styrene: An NBMI-terminated radical chain reacts with a styrene monomer.

Homopropagation of Styrene: A styrene-terminated radical chain adds another styrene monomer.

Cross-propagation of Styrene radical with NBMI: A styrene-terminated radical chain reacts with an NBMI monomer.

The following table, based on data from the analogous MMI-isobutylene system, illustrates the type of data generated from such computational studies and the expected trends for the NBMI-styrene system.

Table 1: Illustrative Activation Energies from DFT Modeling of a Model Maleimide-Olefin Copolymerization System Data adapted from DFT modeling of the N-methylmaleimide (MMI) and isobutylene (B52900) system.

Reaction PathwayDescriptionCalculated ΔG‡ (kcal/mol)Calculated ΔH‡ (kcal/mol)
~MMI• + MMI → ~MMI-MMI•Homopropagation of Maleimide (B117702)17.75.2
~MMI• + Olefin → ~MMI-Olefin•Cross-propagation (Maleimide radical)14.52.9
~Olefin• + MMI → ~Olefin-MMI•Cross-propagation (Olefin radical)6.2-5.6
~Olefin• + Olefin → ~Olefin-Olefin•Homopropagation of Olefin16.04.1

These computational models are instrumental in validating and refining mechanistic hypotheses, providing a molecular-level understanding of the factors that govern copolymerization behavior.

Elucidation of Specific Reaction Mechanisms in Styrene-Maleimide Copolymerization

The copolymerization of styrene and maleimide derivatives is widely recognized to proceed with a strong inclination towards an alternating structure. researchgate.nettue.nl This alternating tendency is often explained by two primary models: the Penultimate Unit Model (PUM) and the Charge-Transfer Complex (CTC) Model.

The Terminal Model , which assumes that the reactivity of a growing polymer chain is only determined by its terminal radical unit, often fails to accurately describe the kinetics and composition of the styrene-maleimide system. cnrs.fr This has led to the adoption of more complex models.

The Penultimate Unit Model (PUM) posits that the reactivity of the terminal radical is influenced by the second-to-last (penultimate) monomer unit in the chain. This model can better account for the observed alternating behavior, especially in systems where steric or electronic interactions from the penultimate unit can influence the transition state of the propagation step.

Experimental data for the NBMI-styrene system show monomer reactivity ratios of rNBMI = 0.05 and rSt = 0.08. researchgate.net These low values, both being much less than 1, strongly indicate a high tendency for alternation, as both radicals preferentially react with the other monomer rather than their own. researchgate.net

Influence of Electronic and Steric Factors on Copolymerization Behavior

The copolymerization behavior of styrene and N-substituted maleimides is significantly influenced by both electronic and steric factors.

Electronic Factors: The inherent electronic disparity between the electron-rich styrene (an electron-donating monomer) and the electron-poor N-butylmaleimide (an electron-accepting monomer) is the primary driver for the formation of a charge-transfer complex and the resulting alternating copolymerization. The double bond of the maleimide ring is rendered electron-deficient by the two adjacent carbonyl groups. This electronic complementarity enhances the rate of cross-propagation reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 1-butylpyrrole-2,5-dione and its derivatives?

The synthesis of pyrrole-2,5-dione derivatives typically involves cyclization reactions of substituted maleic anhydrides or maleimide precursors. For 1-butylpyrrole-2,5-dione, a common method includes the reaction of maleic anhydride with butylamine under controlled conditions (e.g., reflux in ethanol), followed by purification via recrystallization or column chromatography . Advanced protocols may incorporate microwave-assisted synthesis to enhance reaction efficiency and yield. For styrene-functionalized systems, palladium-catalyzed cross-coupling (e.g., Heck reaction) is often employed to introduce aryl or styryl groups .

Q. How should researchers characterize the purity and structural integrity of these compounds?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying substitution patterns and confirming the absence of regioisomers. For example, 1-butylpyrrole-2,5-dione exhibits distinct carbonyl signals at ~170–175 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formulas, HRMS should match calculated values within ±2 ppm error .
  • Infrared Spectroscopy (FTIR): Detect characteristic carbonyl stretches (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Melting Point Analysis: Compare experimental values with literature data to assess purity .

Q. What solvent systems are optimal for purification of styrene-functionalized pyrrole-diones?

Styrene derivatives often require non-polar solvents (e.g., hexane/ethyl acetate mixtures) for column chromatography due to their aromaticity and hydrophobicity. For recrystallization, ethanol or methanol is preferred for pyrrole-diones, while dichloromethane/hexane mixtures work well for styryl-substituted compounds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for pyrrole-dione synthesis?

Density Functional Theory (DFT) studies can model reaction pathways to identify intermediates and transition states. For example, DFT calculations on the cyclization of maleimide precursors reveal that base-assisted deprotonation (e.g., using KOH) lowers activation energy, favoring ring closure . Such models explain discrepancies in experimental yields under varying pH conditions .

Q. What strategies address challenges in synthesizing sterically hindered styrene-pyrrole hybrids?

Steric hindrance in styryl-substituted systems may impede coupling reactions. Mitigation strategies include:

  • Catalyst Optimization: Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance selectivity .
  • Microwave Irradiation: Accelerate reaction kinetics to overcome steric barriers .
  • Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) during synthesis .

Q. How do spectroscopic anomalies in styrene-pyrrole systems inform structural reassignment?

Contradictions in NMR or UV-Vis data (e.g., unexpected splitting patterns or bathochromic shifts) may indicate π-π stacking, aggregation, or tautomerism. For example, broadened 1H NMR signals in styryl-pyrroles suggest dynamic exchange processes, resolvable via variable-temperature NMR or X-ray crystallography .

Q. What advanced techniques quantify non-covalent interactions in these hybrid systems?

  • Single-Crystal X-ray Diffraction: Resolves intermolecular interactions (e.g., hydrogen bonding in 1-butylpyrrole-2,5-dione crystals) .
  • Surface Plasmon Resonance (SPR): Measures binding affinities of styrene-pyrrole conjugates with biomacromolecules .
  • Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during host-guest interactions .

Methodological Tables

Q. Table 1. Key Spectral Data for 1-Butylpyrrole-2,5-dione

TechniqueObserved DataReference
13C NMR 172.3 ppm (C=O), 37.2 ppm (CH₂)
HRMS (APCI) [M]+: 169.1102 (calc. 169.1105)

Q. Table 2. Common Side Reactions in Styrene-Pyrrole Synthesis

Reaction StepSide ProductMitigation Strategy
Heck CouplingHomocoupled styrene dimersUse excess pyrrole-dione substrate
CyclizationOpen-chain maleimide byproductsOptimize base concentration

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